
1-Amino-2-(2,4-dimethylphenoxy)-4-hydroxyanthracene-9,10-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Amino-2-(2,4-dimethylphenoxy)-4-hydroxyanthracene-9,10-dione is a complex organic compound that belongs to the anthraquinone family. Anthraquinones are known for their vibrant colors and are commonly used in dyes and pigments. This particular compound is notable for its unique structure, which includes an amino group, a phenoxy group, and a hydroxy group attached to the anthracene backbone.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-amino-2-(2,4-dimethylphenoxy)-4-hydroxyanthracene-9,10-dione typically involves the reaction of 1-amino-2-halogeno-4-hydroxyanthraquinone with a phenol compound in a sulfolane solvent. The reaction is carried out in the presence of an acid-binding agent at a temperature of 50°C or higher . This method ensures high yield and purity of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures consistent quality and high throughput. The process may also involve additional purification steps to remove any impurities and achieve the desired product specifications.
化学反応の分析
Types of Reactions
1-Amino-2-(2,4-dimethylphenoxy)-4-hydroxyanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in dye synthesis.
Reduction: Reduction reactions can convert the compound into hydroquinones, which have different chemical properties and applications.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products Formed
Oxidation: Quinones and related derivatives.
Reduction: Hydroquinones and their derivatives.
Substitution: Various substituted anthraquinones depending on the reagents used.
科学的研究の応用
1-Amino-2-(2,4-dimethylphenoxy)-4-hydroxyanthracene-9,10-dione has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of high-performance dyes and pigments for textiles and other materials.
作用機序
The mechanism of action of 1-amino-2-(2,4-dimethylphenoxy)-4-hydroxyanthracene-9,10-dione involves its interaction with various molecular targets and pathways. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It may also inhibit specific enzymes involved in cellular metabolism, contributing to its antimicrobial and anticancer effects.
類似化合物との比較
Similar Compounds
2,4-Dimethylaniline: A primary arylamine used in the production of dyes and pesticides.
1-Amino-2-phenoxy-4-hydroxyanthraquinone: A related compound with similar structural features and applications.
Uniqueness
1-Amino-2-(2,4-dimethylphenoxy)-4-hydroxyanthracene-9,10-dione stands out due to its unique combination of functional groups, which confer distinct chemical properties and reactivity. Its ability to undergo a variety of chemical reactions and its potential biological activities make it a valuable compound in both research and industrial applications.
特性
CAS番号 |
141794-41-4 |
|---|---|
分子式 |
C22H17NO4 |
分子量 |
359.4 g/mol |
IUPAC名 |
1-amino-2-(2,4-dimethylphenoxy)-4-hydroxyanthracene-9,10-dione |
InChI |
InChI=1S/C22H17NO4/c1-11-7-8-16(12(2)9-11)27-17-10-15(24)18-19(20(17)23)22(26)14-6-4-3-5-13(14)21(18)25/h3-10,24H,23H2,1-2H3 |
InChIキー |
PHZDDNRFLBMCNJ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1)OC2=C(C3=C(C(=C2)O)C(=O)C4=CC=CC=C4C3=O)N)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


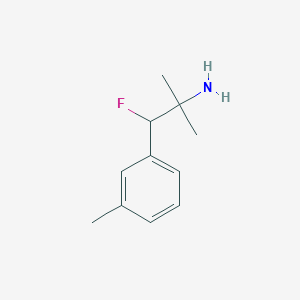

![2,6-Dimethyl-4H-furo[3,2-c]pyran-4-one](/img/structure/B13147143.png)
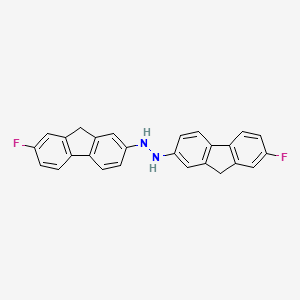
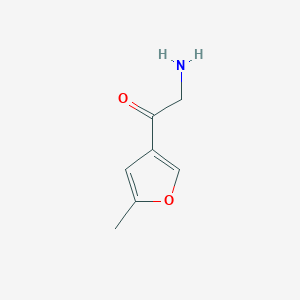
![[1,1'-Biphenyl]-2,2'-diol, 3,3'-bis(1,1-dimethylethyl)-5,5'-dimethyl-](/img/structure/B13147166.png)
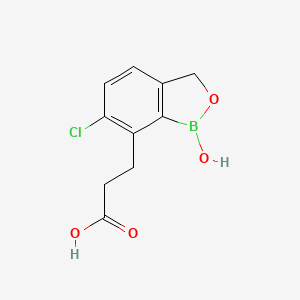



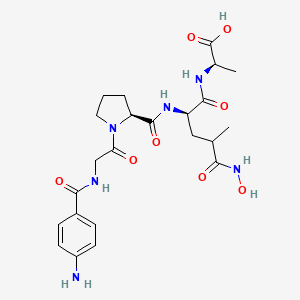
![1-Amino-4-[(1,3-benzothiazol-2-yl)amino]-2-methoxyanthracene-9,10-dione](/img/structure/B13147201.png)
![3-bromo-2,5-dimethyl-6H-cyclopenta[b]thiophene](/img/structure/B13147207.png)

